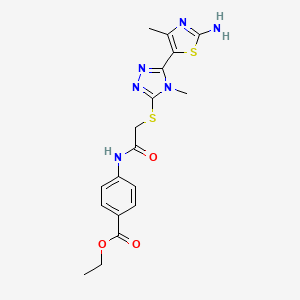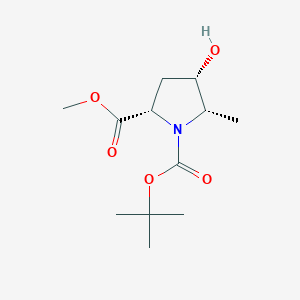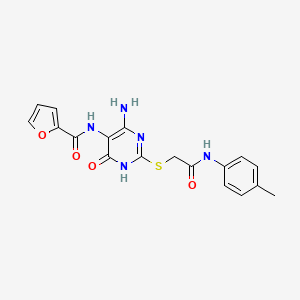
Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, such as the one in Methyl FMACB, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This is a straightforward method for the synthesis of various 1,3-disubstituted azetidines .Molecular Structure Analysis
The molecular structure of the azetidine component of Methyl FMACB, 3-(Fluoromethyl)azetidine, has a molecular formula of CHFN, an average mass of 89.111 Da, and a monoisotopic mass of 89.064079 Da .Chemical Reactions Analysis
Azetidines, like the one in Methyl FMACB, have unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the azetidine component of Methyl FMACB, 3-(Fluoromethyl)azetidine, include a density of 1.0±0.1 g/cm3, boiling point of 93.9±5.0 °C at 760 mmHg, vapour pressure of 48.5±0.2 mmHg at 25°C, and a flash point of 10.6±17.6 °C .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Azetidines, including our compound of interest, play a crucial role in organic synthesis and drug development. Their reactivity stems from significant ring strain, yet they remain more stable than related aziridines. Researchers have explored novel synthetic methods for azetidine preparation, such as [2+2] cycloaddition reactions and metalated azetidines. These advances enable the efficient construction of complex molecules and facilitate drug discovery efforts .
C(sp3)–H Functionalization
Functionalizing C(sp3)–H bonds is a powerful strategy in organic chemistry. Azetidines offer an attractive platform for such transformations. Researchers have developed practical methods to selectively modify the C–H bonds of azetidines, allowing access to diverse functional groups. These reactions expand the synthetic toolbox and enhance the versatility of this compound .
Polymer Synthesis
Azetidines find applications in polymer science. Their unique reactivity allows for facile ring opening with carbon nucleophiles. By incorporating azetidine motifs into polymer chains, scientists can tailor material properties, such as mechanical strength, solubility, and thermal stability. These polymers have potential uses in drug delivery, coatings, and biomaterials .
Drug Discovery and Design
Researchers have explored azetidines as building blocks for drug candidates. By strategically incorporating this scaffold, medicinal chemists can modulate pharmacokinetics, improve bioavailability, and enhance binding affinity. Azetidines have been used in various drug classes, including antivirals, antitumor agents, and enzyme inhibitors .
Chiral Templates
Chirality plays a critical role in drug interactions and biological processes. Azetidines can serve as chiral templates, guiding the stereochemistry of subsequent reactions. Asymmetric synthesis using azetidine-based templates enables the creation of enantiomerically pure compounds, essential for drug development .
Other Applications
Beyond the highlighted areas, azetidines continue to inspire research. Scientists have explored their use in materials science, catalysis, and supramolecular chemistry. Whether as ligands, intermediates, or functional groups, azetidines offer a rich playground for scientific exploration .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[3-(fluoromethyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-18-13(17)11-4-2-10(3-5-11)12(16)15-7-9(6-14)8-15/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNMRZJFVJNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2522975.png)


![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2522979.png)
![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)

![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)



![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

